molecular formula C23H25NO4 B2811898 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate CAS No. 441291-94-7

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate

Numéro de catalogue: B2811898
Numéro CAS: 441291-94-7
Poids moléculaire: 379.456
Clé InChI: LKSRCWMFGPJYNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate features a naphthalimide core (benzo[de]isoquinoline-1,3-dione) esterified with a 4-butylcyclohexanecarboxylate group. This structure combines the photophysical and electronic properties of the naphthalimide moiety with the steric and lipophilic characteristics of the 4-butylcyclohexane substituent.

Propriétés

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRCWMFGPJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzo[de]isoquinoline-1,3-dione with 4-butylcyclohexanecarboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Applications De Recherche Scientifique

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mécanisme D'action

The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations in Ester Groups

a) Cyclohexane Carboxylate Derivatives
  • Sodium 4-((6-(octylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)cyclohexane-1-carboxylate (Napht-4): Substituents: Octylthio (-S-C₈H₁₇) at position 6 of the naphthalimide, sodium carboxylate on cyclohexane. Properties: Water-soluble due to the ionic carboxylate group; used in visible-light photoinitiation systems for 3D printing . Synthesis: Derived from potassium 4-((6-(octylthio)-1,3-dioxo-naphthalimide)methyl)cyclohexane carboxylate via ion exchange .
  • Ethyl 4-((6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)cyclohexane-1-carboxylate: Substituents: Bromine at position 6, ethyl ester on cyclohexane. Applications: Intermediate for further functionalization (e.g., nucleophilic substitution) .

Comparison to Target Compound :
The target compound’s 4-butylcyclohexanecarboxylate group balances lipophilicity (butyl chain) and steric bulk (cyclohexane), contrasting with the ionic sodium carboxylate in Napht-4 or the smaller ethyl ester. This may enhance solubility in organic solvents and modulate biological membrane permeability .

b) Norbornene-Based Esters
  • 2-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (7): Substituents: Methoxy (-OCH₃) at position 6, norbornene ester. Synthesis: Esterification with norbornene carbonyl chloride under DMAP catalysis . Properties: Designed for polymerization applications due to the norbornene’s ring-opening metathesis reactivity .

Comparison to Target Compound: The norbornene ester in compound 7 introduces rigidity and polymerizability, unlike the flexible 4-butylcyclohexane group. The methoxy substituent may enhance electron density in the naphthalimide core, altering photophysical behavior .

Functionalized Naphthalimides with Heterocycles

a) Phosphonylated 1,2,3-Triazole Derivatives
  • Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b): Substituents: Nitro (-NO₂) at position 5, triazole-linked phosphonate. Properties: Melting point 170–171°C; IR and NMR data confirm triazole and phosphonate groups.
  • Diethyl 4-{4-[(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}butylphosphonate (17d): Substituents: Amino (-NH₂) at position 5, longer alkyl chain. Properties: Yellow powder; amino group increases solubility and enables conjugation .

Comparison to Target Compound :
The target compound lacks a triazole or phosphonate group, suggesting differences in electronic properties and biological targets. The butylcyclohexane ester may offer superior lipid solubility compared to phosphonylated analogs .

b) Piperazine and Morpholine Derivatives
  • 2-[6-(4-Methylpiperazin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (9): Substituents: 4-Methylpiperazine at position 4.

Comparison to Target Compound :
The 4-butylcyclohexane group lacks the basicity of piperazine, likely reducing interaction with charged biological targets. However, its lipophilicity may improve blood-brain barrier penetration .

Bioactive Derivatives

a) LOX Inhibitors
  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide: Substituents: Phenylacetamide side chain.

Comparison to Target Compound :
The butylcyclohexane ester may alter binding to LOX’s hydrophobic pocket compared to the phenylacetamide group. Structural differences suggest distinct structure-activity relationships .

b) Cholinesterase Inhibitors
  • N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2,2-dimethylpropyl)-N1,N1,N9,N9-tetramethylnonane-1,9-diaminium bromide (7b-C9): Substituents: Bipharmacophoric structure with isoxazole and quaternary ammonium groups. Bioactivity: Dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ < 1 µM) .

Comparison to Target Compound : The target compound’s lack of a charged ammonium group limits its cholinesterase affinity. However, the butylcyclohexane ester may contribute to passive diffusion in neuronal tissues .

Activité Biologique

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. For instance, the synthesis of related derivatives has been documented, showcasing crystallographic data that reveal its molecular structure. The compound crystallizes in a monoclinic space group with specific bond lengths indicative of its chemical properties .

Crystallographic Data

ParameterValue
Molecular FormulaC16H13NO4
Space GroupP21/c
Unit Cell Volume (ų)1311.9(6)
Bond Lengths (C=O)1.195(2) - 1.219(2)

Biological Activity

The biological activity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl derivatives has been explored in various contexts.

Antidiabetic Potential

One significant area of research involves the compound's potential as an aldose reductase inhibitor, which is relevant for the treatment of diabetic complications. Aldose reductase plays a crucial role in glucose metabolism, and its inhibition can mitigate secondary complications associated with diabetes .

Anticancer Activity

Studies have indicated that compounds similar to 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives. For instance, derivatives with varying substituents have shown improved efficacy against specific cancer types and reduced side effects compared to their parent compounds.

Example Study: Aldose Reductase Inhibition

A study examining the inhibition of aldose reductase by derivatives of this compound showed promising results:

  • Inhibition Rate : Compounds demonstrated up to 75% inhibition at certain concentrations.
  • Selectivity : The compounds exhibited selectivity towards aldose reductase over other enzymes involved in glucose metabolism.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of phthalic anhydride with a primary amine (e.g., 4-butylcyclohexanecarboxamide) to form the benzo[de]isoquinoline core.
  • Step 2 : Esterification or functionalization of the intermediate to introduce the 4-butylcyclohexanecarboxylate group.
  • Reaction Conditions : Strong acids/bases (e.g., H₂SO₄), elevated temperatures (80–120°C), and solvents like THF or dichloromethane.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester linkage integrity.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (ester C-O) validate functional groups.
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed m/z) .

Q. How is the compound screened for preliminary biological activity?

  • MTT Assay : Used to assess cytotoxicity against cell lines (e.g., K-562 leukemia cells).
  • IC₅₀ Determination : Dose-response curves quantify potency. For example, derivatives like 1-(1,3-dioxo-isoquinolinyl)cyclohexanecarboxylic acid showed IC₅₀ values comparable to melphalan (a reference drug) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale applications?

  • Catalytic Hydrogenation : Reduces side reactions in intermediate steps.
  • Continuous Flow Processes : Improve reproducibility and scalability compared to batch methods.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Automated Purification : Flash chromatography or HPLC for high-purity yields (>95%) .

Q. What mechanistic insights explain its biological activity?

  • Redox Activity : The 1,3-dioxo group participates in electron transfer, disrupting cellular redox balance.
  • π-π Interactions : The aromatic core binds to DNA or protein targets (e.g., NFκB), inhibiting signaling pathways.
  • Apoptosis Induction : Caspase activation and mitochondrial membrane depolarization observed in treated cells .

Q. How can computational methods elucidate structure-activity relationships (SAR)?

  • DFT Calculations : B3LYP/6-31G(d,p) models predict electron density distribution and reactive sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA grooves or kinase active sites).
  • NMR Chemical Shift Prediction : Validate experimental data against computed spectra .

Q. How to resolve contradictions in cytotoxicity data across derivatives?

  • Systematic Substituent Variation : Modify the 4-butylcyclohexane or benzo[de]isoquinoline moieties to assess impact.
  • Metabolic Stability Testing : Evaluate degradation pathways (e.g., esterase hydrolysis) using LC-MS.
  • Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes in responsive vs. resistant cell lines .

Q. What strategies enable its incorporation into polymer matrices for drug delivery?

  • Schotten-Baumann Reaction : Esterify hydroxylated polynorbornenes with the compound’s carboxylate group.
  • Controlled Radical Polymerization : Use functionalized monomers (e.g., brominated derivatives) to synthesize stimuli-responsive polymers.
  • Characterization : GPC for molecular weight analysis and DSC to study thermal stability .

Q. How are photophysical properties exploited in advanced applications?

  • Visible-Light Photoinitiators : Brominated derivatives (e.g., 6-bromo-substituted analogs) generate radicals under 405 nm light for 3D printing.
  • Antimicrobial Hydrogels : Combine with acrylate monomers for light-triggered crosslinking and biofilm inhibition .

Q. What are common pitfalls in synthesizing derivatives, and how are they addressed?

  • Low Yields in Esterification : Use coupling agents (e.g., DCC/DMAP) to activate carboxylic acids.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 acyl chloride:amine ratio).
  • Purification Challenges : Employ gradient elution in chromatography or recrystallization from ethanol/water mixtures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.